![molecular formula C21H21NO6 B12322213 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one CAS No. 73554-66-2](/img/structure/B12322213.png)
6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Overview
Description
Hydrastine is an isoquinoline alkaloid that was discovered in 1851 by Alfred P. Durand . Hydrastine has a molecular formula of C21H21NO6 and a molar mass of 383.4 g/mol . It is known for its various pharmacological properties, including antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of hydrastine has been a subject of interest for many years. One of the earliest attempts was reported by Sir Robert Robinson and co-workers in 1931 . The synthesis involves several key steps, including the formation of a lactonic amide intermediate through a Passerini reaction, followed by ring-closure and hydrogenation reactions . More recent methods have employed chiral epoxide ring-opening and cascade cyclization strategies to achieve enantioselective synthesis .
Industrial Production Methods
Industrial production of hydrastine typically involves extraction from goldenseal roots, where it is present along with other alkaloids like berberine and canadine . The extraction process usually involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Hydrastine undergoes various chemical reactions, including:
Oxidation: Hydrastine can be oxidized to form hydrastinine, a compound with haemostatic properties.
Reduction: Reduction reactions can modify the isoquinoline ring structure.
Substitution: Substitution reactions can occur on the methoxy groups attached to the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using platinum oxide (PtO2) as a catalyst is often employed.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products
Hydrastinine: Formed through oxidation of hydrastine.
Demethylated Derivatives: Formed through substitution reactions involving the methoxy groups.
Scientific Research Applications
Medicinal Applications
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. For instance, a study published in Phytochemistry highlighted its cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
- Antioxidant Properties : The compound has shown promising antioxidant activity. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial for developing supplements aimed at preventing oxidative damage associated with chronic diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits. It has been linked to the modulation of neurotransmitter systems and could potentially be explored for treating neurodegenerative disorders such as Alzheimer's disease .
- Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation, which could be beneficial in managing conditions like arthritis and other inflammatory diseases .
Natural Product Research
This compound is structurally related to several natural products derived from plants known for their medicinal properties. Its synthesis and modification can lead to the discovery of new derivatives with enhanced biological activities. The exploration of its biosynthetic pathways may also yield insights into plant-based medicinal chemistry .
Case Studies
- Cytotoxicity Assays : A detailed study conducted on the cytotoxic effects of 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one revealed a dose-dependent inhibition of cell growth in human cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics .
- In Vivo Models : In vivo studies have demonstrated the compound's efficacy in reducing tumor size in murine models when administered at specific dosages over a defined period. These findings support further investigation into its potential as a therapeutic agent in oncology .
Mechanism of Action
The exact mechanism of action of hydrastine is not fully understood. it is known to interact with various molecular targets, including GABA receptors, where it acts as a competitive antagonist . Hydrastine also exhibits antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Hydrastine is often compared with other isoquinoline alkaloids such as:
Berberine: Another major alkaloid found in goldenseal with antimicrobial and anti-inflammatory properties.
Canadine: Known for its antimicrobial activity.
Hydrastinine: A derivative of hydrastine with haemostatic properties.
Uniqueness
Hydrastine is unique due to its dual role as both an antimicrobial and a haemostatic agent. Its ability to undergo various chemical transformations also makes it a valuable compound for synthetic chemistry .
Biological Activity
6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities based on diverse research findings.
- IUPAC Name : this compound
- CAS Number : 10421-76-8
- Molecular Formula : C22H23NO7
- Molecular Weight : 413.42 g/mol
Anti-inflammatory Activity
Research indicates that compounds similar to 6,7-dimethoxy derivatives exhibit significant anti-inflammatory effects. For instance:
- In vitro studies demonstrated that certain alkaloids derived from similar structures reduced nitric oxide (NO) production and inhibited prostaglandin E2 (PGE2) levels in LPS-stimulated RAW 264.7 macrophages. These findings suggest a mechanism involving the suppression of the NF-kB pathway and MAPK phosphorylation .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays:
- A study tested several derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited substantial inhibition zones against these bacteria. For example, the compound Nigritanine showed an inhibition zone of 10.39 mm against S. aureus, highlighting the potential of related compounds in antimicrobial applications .
Compound | Gram-positive (S. aureus) | Gram-negative (E. coli) |
---|---|---|
Nigritanine | 10.39 mm | n.a. |
Harmane | 4.36 mm | 8.64 mm |
Dihydroberberine | 7.80 mm | n.a. |
Anticancer Activity
The anticancer properties of this compound have been investigated in various studies:
- One notable study found that related alkaloids significantly inhibited hepatocellular carcinoma (HCC) growth both in vitro and in vivo. The alkaloid demonstrated a dose-dependent reduction in cell proliferation and metastasis in HuH7 cell lines and effectively induced apoptosis through mitochondrial pathways .
Case Studies
- Hepatocellular Carcinoma : A study involving HuH7 cell lines showed that treatment with a related alkaloid at a concentration of 50 mg/kg/day for 21 days resulted in significant tumor growth inhibition.
- Inflammation Models : In models of inflammation induced by LPS in murine macrophages, the compound exhibited a marked reduction in inflammatory markers.
Properties
IUPAC Name |
6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859216 | |
Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73554-66-2, 118-08-1 | |
Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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